2-丁基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

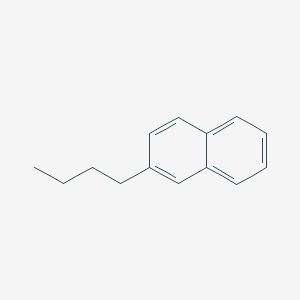

2-Butylnaphthalene is a chemical compound derived from naphthalene by substituting a butyl group at one of its rings. It is part of the larger family of alkyl naphthalenes, which have various applications in chemical synthesis, materials science, and sometimes in organic electronics due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of alkyl naphthalenes, including 2-butylnaphthalene, often involves catalytic processes or direct alkylation methods. For instance, gold-catalyzed dimerization via a highly selective carbon nucleophile pathway has been developed for the facile synthesis of 2-phenylnaphthalenes, demonstrating the potential approaches for synthesizing similar alkylated naphthalenes (Wang et al., 2011).

Molecular Structure Analysis

Alkyl naphthalenes, including 2-butylnaphthalene, exhibit a molecular structure where the alkyl group's introduction influences the naphthalene core's electronic and steric properties. Detailed structural analysis through techniques such as NMR and crystallography reveals how substitution patterns affect molecular conformation and stability. For example, studies on tetra-t-butylnaphthalene derivatives offer insights into the steric effects in highly substituted naphthalenes, which can be extrapolated to understand 2-butylnaphthalene's structure (Miki et al., 1992).

Chemical Reactions and Properties

2-Butylnaphthalene's chemical reactivity is influenced by its alkyl group, affecting its participation in various organic reactions. The compound's reactivity towards electrophilic aromatic substitution, oxidation, and other reactions can be inferred from studies on similar alkyl naphthalenes. For example, the oxidation mechanism of 2-methylnaphthalene by OH radicals provides insight into how alkyl substitutions on naphthalenes affect their atmospheric reactivity (Wu et al., 2015).

Physical Properties Analysis

The physical properties of 2-butylnaphthalene, such as melting point, boiling point, and solubility, are determined by its molecular structure. Alkyl groups tend to lower the symmetry of the naphthalene ring, potentially altering its physical state, solubility in various solvents, and thermal properties. Research on derivatives like 2,6-di-tert-butylnaphthalene provides valuable data on how tert-butyl substitutions impact naphthalene's physical characteristics, offering clues about the physical properties of 2-butylnaphthalene (Rheingold et al., 2000).

Chemical Properties Analysis

2-Butylnaphthalene's chemical properties, including reactivity patterns, stability under various conditions, and susceptibility to photoreaction, can be understood through studies on similar compounds. The synthesis and photoreaction of tetra-t-butylnaphthalene, for example, shed light on the photochemical stability and isomerization behavior of heavily alkyl-substituted naphthalenes, which can be relevant to understanding 2-butylnaphthalene's behavior under light exposure (Miki et al., 1992).

科学研究应用

Lubricating Oils

- Scientific Field : Chemical Engineering

- Application Summary : 2-Butylnaphthalene is used in the synthesis of multi-butylnaphthalenes, which are used as base oils in the production of high-performance lubricating oils .

- Methods of Application : The synthesis of multi-butylnaphthalenes involves the alkylation of naphthalene and n-butene with trifluoromethanesulfonic acid as a catalyst . The effects of the side-chain numbers on naphthalene on the lubrication performance were investigated by controlling the catalyst dosage .

- Results : Trifluoromethanesulfonic acid exhibited excellent catalytic performance with naphthalene conversion, as high as 98.5%, and the multi-butylnaphthalenes selectivity of 98.8% under optimum conditions . The synthetic oil with more side chains on naphthalene displayed more effective friction reduction and anti-wear properties than the commercial alkyl naphthalene base oil .

Thermophysical Property Data

- Scientific Field : Thermodynamics

- Application Summary : 2-Butylnaphthalene is used in the generation of critically evaluated thermodynamic property data for pure compounds .

- Methods of Application : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The data includes properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, and heat capacity at constant pressure .

安全和危害

属性

IUPAC Name |

2-butylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAMWVYNAVUZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150401 |

Source

|

| Record name | Naphthalene, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylnaphthalene | |

CAS RN |

1134-62-9 |

Source

|

| Record name | Naphthalene, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)